4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione
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Overview
Description
4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the 1,3-benzodioxole moiety into the heterocyclic framework . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione involves its interaction with molecular targets such as tubulin. The compound can cause mitotic blockade and induce apoptosis by modulating microtubule assembly . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the 1,3-benzodioxole moiety and have been studied for their anticancer properties.
3-N-fused heteroaryl indoles: These compounds also feature fused heteroaryl rings and have shown activity against various cancer cell lines.
Uniqueness
What sets 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione apart is its unique combination of heterocyclic rings, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H14N4O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-yl)-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione |
InChI |
InChI=1S/C17H14N4O4S/c1-7(2)21-15-12(16(22)20-21)11(13-14(18-15)19-17(23)26-13)8-3-4-9-10(5-8)25-6-24-9/h3-5,7H,6H2,1-2H3,(H,20,22)(H,18,19,23) |
InChI Key |
GJYVGJWTVJOFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC5=C(C=C4)OCO5)SC(=O)N3 |
Origin of Product |
United States |
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